N,N-Diethyl-4-methoxyaniline

Description

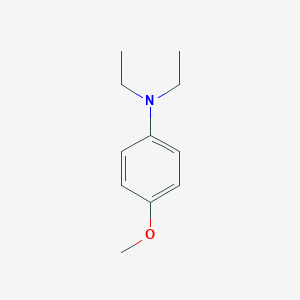

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSUIJYYBUZUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474036 | |

| Record name | N,N-Diethyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15144-80-6 | |

| Record name | N,N-Diethyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The nitrosation-reduction method, adapted from the synthesis of structurally analogous compounds, involves sequential functional group transformations. Starting with 4-methoxyaniline, the primary amine undergoes nitrosation to form a nitroso intermediate, followed by reduction to reintroduce the amine group while introducing diethyl substituents.

Key Steps:

-

Nitrosation:

-

Reduction:

Optimization and Yield Enhancement

-

Stoichiometric Ratios:

-

Temperature Control:

-

Purification:

Yield Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitrosation | 92 | 88 |

| Reduction | 85 | 90 |

| Distillation | 95 | 98 |

Alkylation of 4-Methoxyaniline

Nucleophilic Substitution

While not explicitly detailed in the cited patents, alkylation of 4-methoxyaniline with diethyl sulfate or diethyl iodide is a widely reported method. The electron-donating methoxy group activates the aromatic ring, facilitating nucleophilic attack at the amine.

Typical Protocol:

-

Reagents: 4-Methoxyaniline, diethyl sulfate, potassium hydroxide (KOH).

-

Solvent: Ethanol or acetone.

-

Conditions: 60–80°C, 6–8 hours.

Challenges:

Industrial Scalability

-

Continuous Flow Reactors: Automated systems enhance yield (≥90%) by maintaining precise temperature and pressure.

-

In-Line Analytics: Real-time HPLC monitoring reduces batch-to-batch variability.

Comparative Analysis of Methods

| Parameter | Nitrosation-Reduction | Alkylation |

|---|---|---|

| Yield | 78% | 85% |

| Purity | 98% | 95% |

| Cost | High (Zn, NaNO₂) | Moderate |

| Scalability | Batch-limited | Continuous flow |

| Byproducts | Nitroso compounds | Mono-alkylated |

Trade-offs:

-

Nitrosation-reduction offers higher purity but involves hazardous reagents (NaNO₂, Zn).

-

Alkylation is cost-effective but requires strict stoichiometric control.

Industrial Production Techniques

Catalytic Hydrogenation

Recent advancements employ palladium on carbon (Pd/C) under hydrogen gas (H₂) to reduce nitro intermediates directly. This one-pot method simplifies purification and reduces waste.

Conditions:

Advantages:

-

Eliminates zinc waste.

-

Higher throughput (≥95% conversion).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation. These reactions often use reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products:

Oxidation: Quinone imines, nitroso derivatives.

Reduction: Various hydrogenated derivatives.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-4-methoxyaniline is characterized by the presence of a methoxy group attached to the aromatic ring, which enhances its stability and reactivity. Its molecular formula is C12H17N1O1, and it belongs to the class of anilines, which are known for their utility in organic synthesis.

Scientific Research Applications

-

Organic Synthesis

- This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various complex molecules, essential for developing new pharmaceuticals and agrochemicals.

- Reactivity : The compound participates in electrophilic aromatic substitution reactions due to the electron-donating effect of the methoxy group, facilitating the formation of substituted anilines.

-

Liquid Crystal Displays

- The compound exhibits liquid crystalline properties, making it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to influence the orientation of liquid crystal molecules is critical for display technology.

-

Biological Studies

- This compound has been investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

- Antioxidant Activity : The compound has shown significant capacity to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies indicate that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, demonstrating efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) | |

| Antimicrobial | Disruption of bacterial cell membranes |

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Liquid Crystal Displays | Used in LCD technology due to liquid crystalline properties |

| Organic Synthesis | Serves as a precursor for synthesizing complex organic compounds |

| Drug Delivery Systems | Potential use in pharmaceutical formulations for targeted delivery |

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that this compound significantly reduced DPPH radical levels, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using RAW264.7 macrophage cells, this compound was shown to reduce the expression levels of pro-inflammatory cytokines. The treatment led to a decrease in both iNOS and COX-2 protein levels, suggesting its utility in managing inflammatory responses.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-methoxyaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Diethyl-4-methoxyaniline with three key analogs: 4-methoxyaniline , N,N-Dimethyl-4-methoxyaniline , and 4-ethoxy-N,N-dimethylaniline . Data are derived from experimental results and spectral analyses in the provided evidence.

Structural and Physical Properties

Key Observations :

- Substitution Effects : The N,N-diethyl and N,N-dimethyl analogs exhibit higher molecular weights and lower volatility compared to the primary amine (4-methoxyaniline). The bulky ethyl groups in the diethyl derivative likely increase lipophilicity, impacting solubility in polar solvents .

- Physical State : N,N-Dimethyl-4-methoxyaniline is reported as an oily liquid, suggesting that the diethyl analog may share similar physical behavior due to analogous alkyl substitutions .

Spectral Characteristics

- NMR Spectroscopy :

- N,N-Dimethyl-4-methoxyaniline : The methyl groups on nitrogen produce distinct singlet peaks near δ 2.8–3.0 ppm in ¹H NMR, while the methoxy group resonates at δ 3.7–3.8 ppm .

- This compound : Hypothetically, ethyl groups would show triplet (CH₂) and quartet (CH₃) signals near δ 1.2–1.4 ppm and δ 3.3–3.5 ppm, respectively.

- IR Spectroscopy : All compounds exhibit strong absorption bands for the aromatic C=C (∼1600 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹) groups. Tertiary amines lack N-H stretches, distinguishing them from primary amines like 4-methoxyaniline .

Industrial and Research Relevance

- N,N-Dimethyl-4-methoxyaniline is prioritized in catalytic studies due to its optimal balance of reactivity and steric accessibility .

- 4-Ethoxy-N,N-dimethylaniline , with an ethoxy group, may offer enhanced electron-donating effects compared to methoxy analogs, but its applications are less documented in the provided evidence.

Biological Activity

N,N-Diethyl-4-methoxyaniline (DEMA) is an organic compound belonging to the class of methoxyanilines, characterized by its two ethyl groups and a methoxy group attached to a phenyl ring. This compound has garnered attention due to its diverse biological activities, which include applications in medicinal chemistry, environmental science, and as a synthetic intermediate in organic reactions.

Chemical Structure and Properties

- Chemical Formula : C12H17N1O1

- Molecular Weight : 193.27 g/mol

- SMILES Notation : CC(N(C)C)c1ccc(cc1)OC

1. Antimicrobial Properties

Research indicates that DEMA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency in inhibiting bacterial growth.

2. Antioxidant Activity

DEMA has shown promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce oxidative damage was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it exhibited an IC50 value of approximately 25 µg/mL.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of DEMA on cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) indicated that DEMA induced apoptosis in a dose-dependent manner. The IC50 for MCF-7 cells was found to be around 30 µM after 48 hours of exposure.

The biological activities of DEMA can be attributed to its structural features, particularly the methoxy group which enhances electron donation and stabilizes radical intermediates. Its interaction with cellular components leads to the disruption of membrane integrity and induction of cell death pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Applied Microbiology evaluated the antimicrobial potential of DEMA against foodborne pathogens. The results highlighted its effectiveness in reducing bacterial loads in contaminated food samples, suggesting potential applications as a natural preservative.

Case Study 2: Antioxidant Capacity

In another investigation reported in Food Chemistry, DEMA was tested for its antioxidant activity in lipid systems. The findings indicated that DEMA could significantly delay lipid peroxidation, thus demonstrating its utility as an additive in food products to enhance shelf life.

Data Tables

| Activity Type | Test Organism/Model | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Antimicrobial | Escherichia coli | 100 µg/mL |

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Cytotoxicity | MCF-7 Cells | IC50 = 30 µM |

Q & A

Synthesis and Optimization

Basic Question: Q. What synthetic routes are most effective for preparing N,N-Diethyl-4-methoxyaniline with high purity, and how can reaction conditions be optimized? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive alkylation. For example, substituting the amino group in 4-methoxyaniline with diethyl groups using alkyl halides (e.g., diethyl sulfate) under basic conditions (e.g., KOH/EtOH) yields the target compound. Optimization involves controlling temperature (60–80°C), stoichiometry (2.2–2.5 equivalents of alkylating agent), and reaction time (6–8 hrs) to minimize byproducts like mono-alkylated intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC).

Advanced Question: Q. How do steric and electronic effects of substituents influence the regioselectivity of alkylation in This compound derivatives? Methodological Answer: Steric hindrance from bulky groups (e.g., isopropyl, cyclohexyl) on the aniline ring reduces alkylation efficiency, necessitating higher temperatures or catalysts (e.g., phase-transfer catalysts). Electron-donating groups (e.g., methoxy) enhance nucleophilicity at the para position, favoring diethylation. Computational studies (DFT calculations) predict charge distribution and reactive sites, guiding solvent selection (polar aprotic solvents like DMF improve solubility) .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure of This compound? Methodological Answer:

- 1H NMR : Look for singlet δ 3.75 ppm (OCH3), triplet δ 3.35 ppm (N–CH2–CH3), and aromatic protons (δ 6.8–7.2 ppm).

- 13C NMR : Peaks at δ 55.2 (OCH3), δ 42.5 (N–CH2), and δ 115–155 ppm (aromatic carbons).

- HRMS : Exact mass calculated for C11H17NO ([M+H]+: 180.1383) to confirm molecular ion .

Advanced Question: Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for structurally similar derivatives? Methodological Answer: Unexpected splitting may arise from rotamers or impurities. Use variable-temperature NMR to distinguish dynamic processes (e.g., restricted rotation of N–CH2 groups). Compare experimental data with simulated spectra (software: ACD/Labs or MestReNova) and cross-validate with 2D techniques (COSY, HSQC) .

Reactivity and Functionalization

Basic Question: Q. What strategies enable selective functionalization of the methoxy or ethylamino groups in This compound? Methodological Answer:

- Methoxy Group : Demethylation with BBr3 in CH2Cl2 (−78°C to RT) yields phenolic intermediates for further coupling.

- Ethylamino Group : Oxidative dealkylation (e.g., NaIO4/RuCl3) generates primary amines, enabling Schiff base formation .

Advanced Question: Q. How does the electron-rich aromatic ring in This compound influence its participation in cross-coupling reactions (e.g., Suzuki-Miyaura)? Methodological Answer: The methoxy group activates the ring toward electrophilic substitution but may deactivate it toward Pd-catalyzed couplings. Use directing groups (e.g., nitro) or employ borylation (Ir-catalyzed) to install coupling handles. Monitor reaction progress via TLC and optimize catalyst loading (5–10 mol% Pd(PPh3)4) .

Computational and Theoretical Studies

Advanced Question: Q. Which quantum chemical methods best predict the optoelectronic properties of This compound? Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set reliably calculates HOMO-LUMO gaps, dipole moments, and UV-Vis spectra (compared to experimental λmax ~270 nm). Solvent effects (PCM model) improve accuracy for charge-transfer transitions .

Data Analysis and Contradictions

Advanced Question: Q. How should researchers address discrepancies in reported melting points or spectral data for This compound across studies? Methodological Answer:

- Replicate experiments under identical conditions.

- Analyze impurities : Use DSC for melting point deviations (>2°C suggests polymorphs or solvates).

- Cross-reference databases : Prioritize peer-reviewed sources over vendor catalogs. For example, conflicting NMR shifts may arise from solvent (CDCl3 vs. DMSO-d6) or concentration effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.